molecular formula C13H20N2O2 B7508445 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No. B7508445
M. Wt: 236.31 g/mol
InChI Key: WGRYERXGFQOSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been studied for its potential use in the treatment of epilepsy, addiction, anxiety, and depression.

Mechanism of Action

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This has been demonstrated in animal studies, where N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide. One potential avenue of research is the development of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to better understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide on brain function and behavior.

Synthesis Methods

The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves a multistep process that starts with the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-one. This intermediate is then reacted with cyclopropanecarbonyl isocyanate to form N-(cyclopropanecarbonyl)piperidin-4-yl cyclopropanecarboxamide, which is then purified to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12(9-1-2-9)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRYERXGFQOSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.